

Application Notes and Protocols: 2-Heptyl Pentanoate in Flavor and Fragrance Research

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Compound of Interest

Compound Name: 2-Heptanol, pentanoate

Cat. No.: B15486069

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-heptyl pentanoate (also known as sec-heptyl pentanoate or heptan-2-yl pentanoate), a fruity ester with significant potential in the flavor and fragrance industry. Due to the limited publicly available data on this specific branched ester, this document includes extrapolated data from its straight-chain isomer (n-heptyl pentanoate) and related compounds to provide a thorough guide for research and application.

Introduction and Sensory Profile

Esters are a critical class of organic compounds renowned for their characteristic fruity and pleasant aromas, forming the backbone of many flavor and fragrance formulations.^[1] They are synthesized through the esterification of a carboxylic acid and an alcohol.^[1] 2-Heptyl pentanoate is the ester formed from 2-heptanol and pentanoic acid.

While specific sensory data for 2-heptyl pentanoate is not widely published, its profile can be inferred from its constituent parts and structurally similar esters:

- **Pentanoate (Valerate) Moiety:** Esters of pentanoic acid are typically associated with fruity notes like apple and pineapple. For instance, pentyl pentanoate is described as having an apple, fruity, and ripe taste.^[2]

- **2-Heptanol Moiety:** The branched seven-carbon alcohol chain is expected to contribute green, waxy, and complex fruity notes. Related compounds like heptyl propanoate offer pear and apple aromas, while heptyl octanoate provides waxy, green, and tropical notes.^{[3][4]} A close structural analog, 2-heptyl butyrate, is noted for its general "fruity" character and is used in both flavor and fragrance applications.^[5]

Therefore, 2-heptyl pentanoate is anticipated to possess a complex fruity aroma with green, waxy, and potentially tropical undertones. This profile makes it a versatile ingredient for building notes in a variety of applications.

Physicochemical Properties

Precise experimental data for 2-heptyl pentanoate is limited. The following table summarizes key physicochemical properties, primarily based on data for its straight-chain isomer, n-heptyl pentanoate, which can serve as a reasonable estimate.

Property	Value (for n-Heptyl Pentanoate)	Reference(s)
Chemical Formula	C ₁₂ H ₂₄ O ₂	^{[6][7]}
Molecular Weight	200.32 g/mol	^{[6][7]}
CAS Number	5451-80-9	^{[6][7][8]}
Appearance	Colorless Liquid	^[9]
Boiling Point	245.2 °C at 760 mmHg	^[8]
Melting Point	-46.4 °C	^[8]
Density	~0.87 g/cm ³	^[10]
Solubility	Insoluble in water; Soluble in organic solvents	^[3]
Vapor Pressure	0.0349 mmHg at 25°C	^[10]

Applications in Flavor and Fragrance

Based on its anticipated sensory profile, 2-heptyl pentanoate is a valuable candidate for the following applications:

- Flavor Applications:
 - Fruit Flavors: Ideal for creating or enhancing apple, pear, pineapple, and tropical fruit profiles in beverages, confectionery, and dairy products.
 - Green Notes: Can add a fresh, green complexity to vegetable or herbal flavor systems.
 - Masking Agent: Its pleasant aroma may help mask off-notes from vitamins, minerals, or alternative sweeteners.
- Fragrance Applications:
 - Fruity-Floral Accords: Can be blended into fine fragrances to provide a juicy, natural fruit top note that complements floral hearts (e.g., jasmine, rose).
 - Personal Care: Suitable for use in shampoos, soaps, and lotions to impart a fresh and clean fruity scent. Recommended usage levels for the related 2-heptyl butyrate are up to 5% in the fragrance concentrate, which can serve as a starting point.[\[5\]](#)
 - Air Care: Its volatility and pleasant aroma make it a good candidate for air fresheners, candles, and diffusers.

Experimental Protocols

Protocol 1: Synthesis of 2-Heptyl Pentanoate via Fischer Esterification

This protocol describes a standard laboratory procedure for synthesizing 2-heptyl pentanoate. It is adapted from methods used for similar esters, such as heptyl butanoate.[\[11\]](#)

Materials:

- 2-Heptanol
- Pentanoic acid

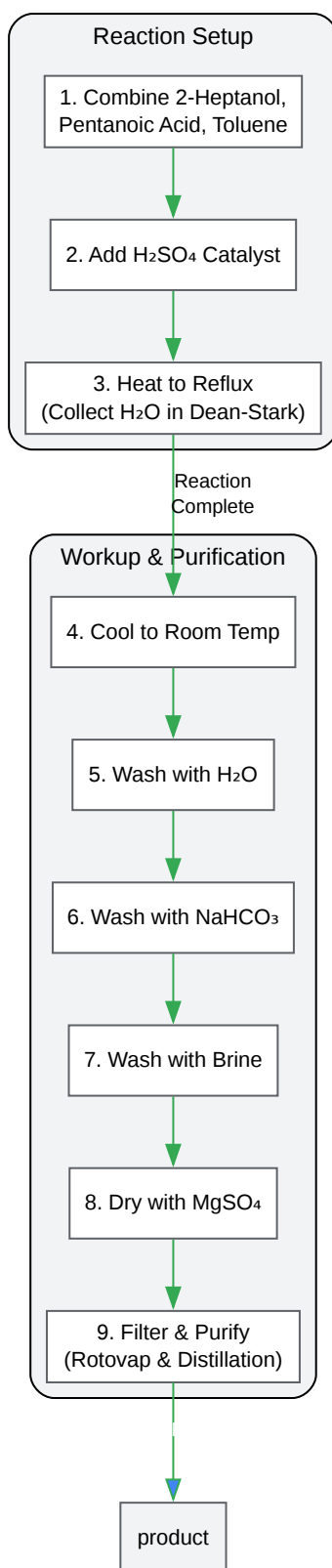
- Sulfuric acid (H_2SO_4), concentrated (catalyst)
- Toluene or hexane (for azeotropic removal of water)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, heating mantle, magnetic stirrer.

Methodology:

- Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
- Reagents: To the flask, add equimolar amounts of 2-heptanol and pentanoic acid (e.g., 0.5 mol each). Add a solvent such as toluene (approx. 150 mL for a 0.5 mol scale reaction).
- Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reactant weight).
- Reflux: Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue reflux until no more water is collected (typically 2-4 hours).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with:
 - Water (to remove the bulk of the acid).

- Saturated sodium bicarbonate solution (to neutralize any remaining acid - Caution: CO₂ evolution). Repeat until no more gas evolves.
- Saturated brine solution (to remove excess water).
- Drying and Filtration: Drain the organic layer into a flask and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
- Purification: Remove the solvent using a rotary evaporator. The resulting crude ester can be purified by vacuum distillation to yield pure 2-heptyl pentanoate.

Visualization of Synthesis Workflow:



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A flowchart of the Fischer esterification synthesis protocol.

Protocol 2: Sensory Evaluation by Descriptive Analysis

This protocol outlines how to characterize the sensory profile of 2-heptyl pentanoate using a trained panel.

Objective: To identify and quantify the key aroma attributes of 2-heptyl pentanoate.

Materials:

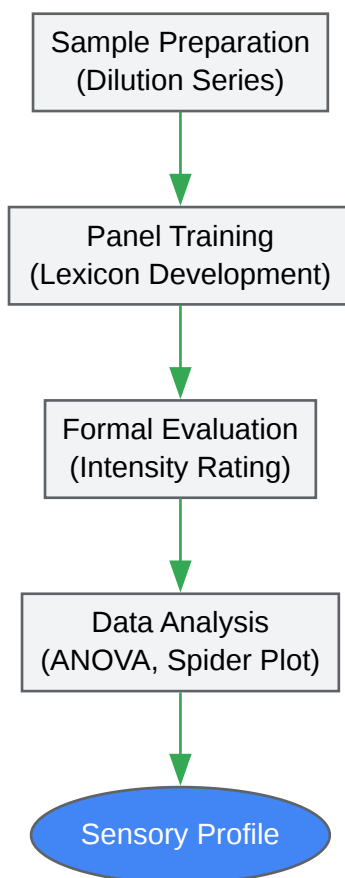
- Pure 2-heptyl pentanoate
- Odorless solvent (e.g., propylene glycol, diethyl phthalate, or mineral oil)
- Glass vials with caps
- Perfumer's smelling strips or cotton balls
- A panel of 8-12 trained sensory assessors
- Sensory booths with controlled lighting and air circulation

Methodology:

- Sample Preparation:
 - Prepare a series of dilutions of 2-heptyl pentanoate in the chosen solvent (e.g., 10%, 5%, 1%, 0.1%). This helps in evaluating different facets of the aroma without overwhelming the senses.
 - For orthonasal (sniffing) evaluation, dip smelling strips into each dilution or place a few drops on a cotton ball inside a vial. Let the solvent evaporate for 30 seconds before evaluation.
 - For retronasal (flavor) evaluation, prepare solutions in a neutral base (e.g., sugar water or a simple beverage base) at various concentrations (e.g., 1-10 ppm).
- Panel Training (Lexicon Development):
 - In a preliminary session, present the compound to the panelists.

- Ask them to freely describe the aroma. The panel leader collects all descriptors.
- Through discussion and presentation of reference standards (e.g., apple essence, pear oil, hexanal for "green"), the panel agrees on a final list of terms (lexicon) to describe the sample (e.g., "apple," "pear," "green," "waxy," "sweet").
- Formal Evaluation:
 - Present the coded, randomized samples to the panelists in individual booths.
 - Panelists rate the intensity of each descriptor from the lexicon on a structured scale (e.g., a 15-point line scale from 0 = "not perceptible" to 15 = "very strong").
 - Include a warm-up sample and enforce breaks between samples to prevent sensory fatigue.
- Data Analysis:
 - Collect the intensity ratings from all panelists.
 - Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to check for significant differences between samples and to assess panel performance.
 - Visualize the results using a spider (or radar) plot to represent the sensory profile of 2-heptyl pentanoate.

Visualization of Sensory Evaluation Workflow:



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A workflow for descriptive sensory analysis.

Protocol 3: Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capability of GC with the sensitivity of the human nose as a detector to identify odor-active compounds.[12][13]

Objective: To determine the odor character and intensity of 2-heptyl pentanoate as it elutes from a GC column.

Materials:

- Gas Chromatograph (GC) equipped with a sniffing port (olfactory detection port).
- GC column (a polar column like a WAX or FFAP is often used for esters).

- Diluted sample of 2-heptyl pentanoate in a volatile solvent (e.g., dichloromethane).
- Human assessor.

Methodology:

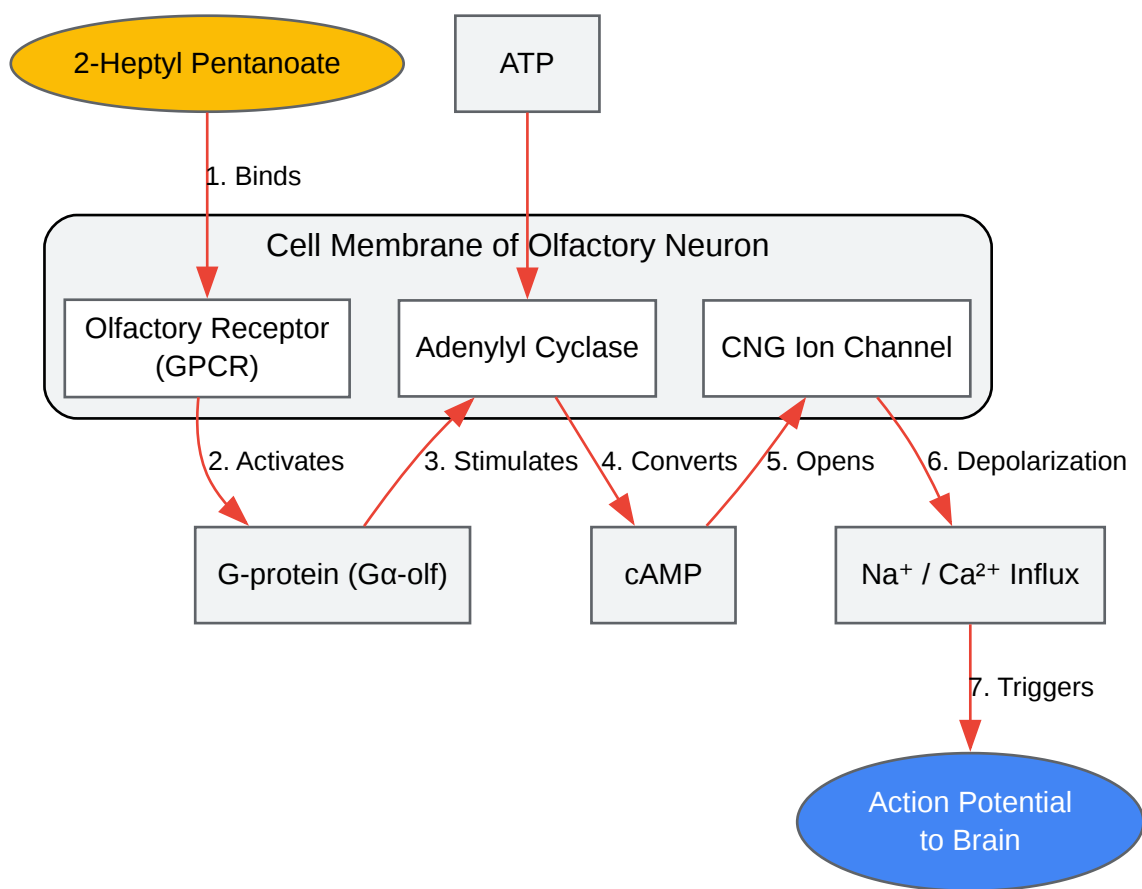
- Instrument Setup:
 - The GC column effluent is split between a standard detector (like a Flame Ionization Detector, FID) and the heated sniffing port. A typical split ratio is 1:1.
 - Humidified air is mixed with the effluent at the sniffing port to prevent the assessor's nose from drying out.
 - Set up an appropriate GC temperature program to ensure good separation of the analyte from any impurities.
- Analysis:
 - The assessor sits at the sniffing port and starts smelling just before the sample is injected.
 - The assessor records the time, duration, intensity, and description of any odor detected. This can be done manually or using specialized software.
 - The simultaneously recorded FID chromatogram shows the chemical components, while the olfactogram (the assessor's report) shows which of those components are odor-active.
- Advanced GC-O Techniques:
 - Aroma Extract Dilution Analysis (AEDA): A serial dilution of the sample is injected until no odor is detected. The highest dilution at which an odor is still perceived gives its "Flavor Dilution (FD)" factor, which is a measure of its odor potency.[\[14\]](#)
 - OSME (Time-Intensity): The assessor continuously rates the perceived intensity of an odor as it elutes, generating an "osmogram" that looks similar to a chromatogram.[\[15\]](#)

Mechanism of Action: Olfactory Signaling Pathway

The perception of an odor like 2-heptyl pentanoate begins with a complex signal transduction cascade in the olfactory epithelium of the nasal cavity.[\[16\]](#)[\[17\]](#)

- **Binding:** The volatile ester molecule binds to a specific Olfactory Receptor (OR), which is a G-protein coupled receptor (GPCR) on the cilia of an olfactory sensory neuron.[\[18\]](#)
- **G-Protein Activation:** This binding activates an associated G-protein ($G\alpha_{olf}$), causing it to exchange GDP for GTP.[\[19\]](#)
- **Second Messenger Production:** The activated $G\alpha_{olf}$ stimulates the enzyme adenylyl cyclase, which converts ATP into the second messenger, cyclic AMP (cAMP).[\[19\]](#)
- **Ion Channel Opening:** cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of positive ions (Na^+ and Ca^{2+}) into the cell.[\[17\]](#)
- **Depolarization:** This influx of positive ions depolarizes the neuron's membrane, generating a receptor potential. The signal is further amplified by Ca^{2+} -activated Cl^- channels.[\[16\]](#)
- **Signal to Brain:** If the depolarization is strong enough to reach the threshold, it triggers an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a "fruity" smell.

Visualization of the Olfactory Signaling Pathway:



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